3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,4]triazin-5-ol
CAS No.:
Cat. No.: VC15578577
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O2S |
|---|---|
| Molecular Weight | 263.32 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C12H13N3O2S/c1-8-11(16)13-12(15-14-8)18-7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,15,16) |
| Standard InChI Key | XWQQJVMHAPYNBX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation and Key Features
The compound’s structure (Fig. 1) integrates three distinct functional groups:
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Triazin-5-ol core: A six-membered ring with alternating nitrogen and carbon atoms, providing sites for hydrogen bonding and π-π interactions .
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4-Methoxybenzylsulfanyl group: A sulfur-containing substituent linked to a para-methoxyphenyl ring, enhancing lipophilicity and membrane permeability.
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Methyl group at C6: Introduces steric effects that may influence binding to biological targets .
The canonical SMILES representation, CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)OC, confirms the connectivity of these groups. X-ray crystallography data for analogous triazine derivatives reveal planar triazine rings with substituents adopting twisted conformations relative to the core . For instance, in similar structures, phenyl groups deviate from the triazine plane by 33–55° , suggesting potential flexibility in intermolecular interactions.
Table 1: Molecular Descriptors of 3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,] triazin-5-ol
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂S |
| Molecular Weight | 263.32 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
| InChI Key | XWQQJVMHAPYNBX-UHFFFAOYSA-N |
| PubChem CID | 135463218 |
Synthesis and Manufacturing Processes
Conventional Synthesis Routes
While explicit details of this compound’s synthesis remain sparse in open literature, VulcanChem reports a pathway involving condensation reactions between thiosemicarbazide derivatives and substituted aldehydes. A plausible synthetic route could involve:
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Formation of the triazine core: Cyclization of thiosemicarbazide with α-keto esters or amides under basic conditions .
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Sulfanyl group introduction: Nucleophilic substitution using 4-methoxybenzyl mercaptan.
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Methylation: Alkylation at position 6 using methyl halides or diazomethane .
Green Chemistry Approaches
Recent advances in triazine synthesis emphasize microwave-assisted reactions in aqueous media. For example, triazino[5,6-b]indoles have been synthesized in 75–90% yields using water as a solvent and potassium carbonate as a base under microwave irradiation . These methods reduce reaction times from hours to minutes and eliminate toxic organic solvents, aligning with green chemistry principles . Applying such techniques to 3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,] triazin-5-ol could enhance scalability and sustainability.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values for analogous triazine derivatives range from 8–32 µg/mL , suggesting comparable potency. The mechanism likely involves:
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Disruption of cell membrane integrity via interaction with lipid bilayers.
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Inhibition of fungal ergosterol biosynthesis, a pathway critical for membrane stability .
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Sulfanyl group: Enhances lipophilicity, promoting penetration through microbial cell walls.
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Methoxy substituent: Electron-donating effects stabilize charge-transfer interactions with target enzymes .
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Triazin-5-ol core: Acts as a hydrogen bond donor/acceptor, facilitating binding to active sites .
Comparative Analysis with Related Triazine Derivatives
Table 2: Activity Comparison of Selected Triazine Compounds
Data indicate that sulfur-containing triazines generally exhibit superior antifungal activity compared to oxygenated analogs .
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.
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In Vivo Toxicity Profiling: Assess safety in mammalian models.
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Formulation Optimization: Develop nanoemulsions or liposomes to enhance bioavailability.
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